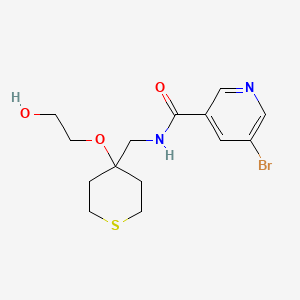

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3S/c15-12-7-11(8-16-9-12)13(19)17-10-14(20-4-3-18)1-5-21-6-2-14/h7-9,18H,1-6,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIZNGHBYVLEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide typically involves multiple steps:

-

Bromination of Nicotinamide: : The starting material, nicotinamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. This step introduces the bromine atom at the desired position on the nicotinamide ring.

-

Formation of Tetrahydrothiopyran Ring: : The tetrahydrothiopyran ring is synthesized separately through a series of reactions involving thiol and epoxide intermediates. The thiol reacts with an epoxide to form the tetrahydrothiopyran ring, which is then functionalized with a hydroxyethoxy group.

-

Coupling Reaction: : The brominated nicotinamide is then coupled with the functionalized tetrahydrothiopyran derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of the de-brominated nicotinamide derivative.

Substitution: Formation of substituted nicotinamide derivatives with various functional groups.

Scientific Research Applications

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to be used in studies involving enzyme inhibition, receptor binding, and cellular uptake.

Chemical Biology: It can serve as a probe to study biochemical pathways and molecular interactions.

Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nicotinamide moiety are crucial for binding to the active site of enzymes, potentially inhibiting their activity. The hydroxyethoxy group may enhance solubility and cellular uptake, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The nicotinamide scaffold is a common pharmacophore in drug discovery. Below is a comparison with compounds sharing the brominated nicotinamide core but differing in substituents:

Key Observations :

- Substituent Effects on Solubility : The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to the fluorophenyl or thiazole groups in analogues .

- Synthetic Complexity : The tetrahydrothiopyran ring requires multi-step functionalization, contrasting with simpler pyrrolidinyl or thiazole substitutions .

Functional Group Variations

- Bromine Position : The 5-bromo substitution on the pyridine ring is conserved across analogues, suggesting its role in electronic modulation or binding interactions.

- Linker Flexibility : The methylene linker in the target compound offers conformational flexibility, whereas rigid thiazole or pyrrolidinyl linkers in analogues may restrict binding modes.

Pharmacokinetic and Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

- LogP : The fluorophenyl and trifluoromethoxy groups in increase lipophilicity (predicted LogP ~3.5), whereas the target compound’s hydroxyethoxy group may reduce it (estimated LogP ~2.8).

- Metabolic Stability : Thioether linkages (e.g., in ) are prone to oxidation, whereas the ether linkage in the target compound may improve metabolic stability.

Biological Activity

5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological activities, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 416.4 g/mol. The compound features a bromine atom and a hydroxyethoxy group attached to a tetrahydrothiopyran moiety, which is linked to a nicotinamide structure. This unique combination suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈BrN₃O₄S |

| Molecular Weight | 416.4 g/mol |

| CAS Number | 2309257-82-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Tetrahydrothiopyran Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of Hydroxyethoxy Group : This is done via etherification reactions.

- Coupling Reactions : The tetrahydrothiopyran derivative is coupled with the nicotinamide framework through nucleophilic substitution.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing the tetrahydrothiopyran moiety possess efficacy against various bacterial strains, suggesting that this compound may also share similar properties.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of pro-inflammatory cytokines. A related study demonstrated that similar compounds selectively inhibit IL-1 signaling pathways, which could be beneficial in treating autoimmune diseases and inflammatory conditions .

Selectivity Towards Kinases

Recent findings suggest that compounds with similar structures may selectively inhibit IRAK family kinases, particularly IRAK-4. This selectivity can lead to reduced off-target effects and improved safety profiles in therapeutic applications .

Case Studies

- Case Study on Inflammatory Diseases : A study involving a related compound showed significant reductions in inflammatory markers in animal models of rheumatoid arthritis when treated with IRAK inhibitors, indicating potential therapeutic applications for this compound in similar contexts .

- Antimicrobial Activity Assessment : Laboratory tests on derivatives of tetrahydrothiopyran revealed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-bromo-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)nicotinamide, and what methodologies are commonly employed?

- Answer: Synthesis typically involves multi-step reactions, including functional group protection (e.g., hydroxyl groups), nucleophilic substitution, and coupling reactions. For example, analogous compounds with thiopyran or nicotinamide scaffolds often use sodium borohydride for reductions and ethanol as a solvent . Purification may require column chromatography (e.g., silica gel) or recrystallization. Analytical validation via NMR and LC-MS is critical to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Answer: Techniques include:

- X-ray crystallography for 3D conformation analysis (e.g., bond angles, stereochemistry) .

- FT-IR spectroscopy to identify functional groups (e.g., amide C=O stretch, Br-C vibration).

- Computational modeling (DFT or molecular dynamics) to predict electronic properties and reactivity .

- Mass spectrometry for molecular weight confirmation and fragmentation patterns .

Q. What analytical methods are recommended for assessing purity and stability?

- Answer:

- HPLC/UPLC with UV detection for purity assessment (>95% preferred).

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- Accelerated stability studies under varying pH, temperature, and humidity to determine degradation pathways .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesizing derivatives of this compound?

- Answer: Quantum chemical calculations (e.g., Gaussian, ORCA) can model transition states and predict reaction feasibility. For example, ICReDD’s approach combines quantum mechanics with machine learning to narrow experimental conditions, reducing trial-and-error efforts . Reaction path sampling and free-energy landscapes help identify energetically favorable pathways for thiopyran ring functionalization .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Answer:

- Dose-response re-evaluation : Ensure consistent molar concentrations and cell lines (e.g., HEK293 vs. HeLa).

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, incubation time) that may affect activity .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers or systematic biases .

Q. How can binding affinity to protein kinases be quantified, and what are common pitfalls?

- Answer:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for real-time binding kinetics (ka, kd).

- Pitfalls : Non-specific binding to thiopyran moieties may require control experiments with scrambled peptides. Competitive assays using ATP analogs (e.g., staurosporine) validate target specificity .

Q. What methodologies enable the study of metabolic stability and pharmacokinetics?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.